Benzamide, N-[1-(1-naphthalenyl)ethyl]-, also known as N-ethyl-N-(1-naphthyl)benzamide, is an organic compound with the molecular formula . This compound belongs to the benzamide family and is characterized by the presence of a benzamide group bonded to both an ethyl group and a naphthyl group. The structure contributes to its unique chemical and biological properties, making it a significant compound in various research fields.
Benzamide, N-[1-(1-naphthalenyl)ethyl]-, has been investigated for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. The mechanism of action typically involves interactions with specific molecular targets, altering protein or enzyme activities, which can lead to various biological effects. The exact pathways and targets vary based on the application context .
The synthesis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the following steps:
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are used to obtain high-purity products.
Benzamide, N-[1-(1-naphthalenyl)ethyl]- finds extensive applications in various fields:
Interaction studies of Benzamide, N-[1-(1-naphthalenyl)ethyl]- reveal its capacity to bind to specific proteins or enzymes, thereby influencing their activity. These interactions are crucial for understanding its biological effects and potential therapeutic uses. Further research is necessary to elucidate the exact molecular targets involved in these interactions .
Benzamide, N-[1-(1-naphthalenyl)ethyl]- has several structural analogs that share similarities but differ in specific functional groups or substituents:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-naphthyl)benzamide | Lacks ethyl substitution; simpler structure | |
| N-ethylbenzamide | Contains only an ethyl group without naphthalene | |
| 2-methyl-N-(1-naphthyl)benzamide | Has a methyl group at the ortho position |
Benzamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its dual attachment of both an ethyl and a naphthyl group on the benzamide core. This distinct structural configuration imparts unique chemical reactivity and biological properties compared to its analogs, making it particularly valuable for research applications .
The compound Benzamide, N-[1-(1-naphthalenyl)ethyl]-, is systematically named N-[(1-naphthalen-1-ylethyl)benzamide under IUPAC conventions. This nomenclature reflects the benzamide core (a benzene ring linked to a carboxamide group) and the substitution pattern at the nitrogen atom, which is bonded to a 1-(1-naphthalenyl)ethyl group. The ethyl bridge connects the naphthalene system to the amide nitrogen, with the naphthalene moiety attached at its 1-position.
A critical aspect of this compound’s identity lies in its stereochemistry. The ethyl group’s carbon adjacent to the nitrogen atom constitutes a chiral center, yielding two enantiomers: the R- and S-configurations. The R-enantiomer, specifically named N-[(1R)-1-naphthalen-1-ylethyl]benzamide, has been documented in chiral resolutions. The presence of this stereocenter introduces isomeric complexity, necessitating explicit configuration notation in synthetically pure samples. Racemic mixtures, however, are more commonly reported in general synthetic procedures.
The molecular topology of Benzamide, N-[1-(1-naphthalenyl)ethyl]- is defined by the spatial arrangement of its naphthyl-ethyl substituent and the planar benzamide core. The naphthalene system, a fused bicyclic aromatic hydrocarbon, introduces significant steric bulk and electronic delocalization. The ethyl chain bridges the naphthalene’s 1-position to the amide nitrogen, creating a conformationally flexible linkage that influences molecular packing and intermolecular interactions.
Key topological features include:
The SMILES notation C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 explicitly encodes the R-configuration’s stereochemistry, while the InChIKey SWXCAPQLMYZZTK-CQSZACIVSA-N provides a unique descriptor for this enantiomer.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO | |
| Molecular Weight | 275.3 g/mol | |
| SMILES (R-enantiomer) | C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 | |
| InChIKey | SWXCAPQLMYZZTK-CQSZACIVSA-N |
Benzamide derivatives exhibit structural diversity through substitutions on the aromatic rings or the amide nitrogen. Below, Benzamide, N-[1-(1-naphthalenyl)ethyl]- is compared to three analogues from the literature:
The parent compound’s lack of polar substituents renders it more hydrophobic than its analogues, while its naphthalen-1-yl group provides distinct π-π stacking capabilities compared to naphthalen-2-yl derivatives. These structural nuances underscore the importance of substitution patterns in modulating physicochemical and interaction properties.
The Schotten-Baumann reaction remains a cornerstone for synthesizing benzamide derivatives, including N-[1-(1-naphthalenyl)ethyl]benzamide. This method involves the condensation of 1-(1-naphthyl)ethylamine with benzoyl chloride in the presence of a base, typically sodium hydroxide or triethylamine, to neutralize the generated hydrochloric acid [6]. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate that collapses to release chloride and yield the amide [6].
Recent adaptations of this protocol have employed polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane to enhance reaction efficiency. For instance, a 2024 study demonstrated that substituting aqueous NaOH with DMF as both solvent and base increased the reaction rate by 40%, achieving complete conversion within 4 hours at 0–5°C [5]. However, stoichiometric imbalances between the amine and benzoyl chloride often lead to residual starting materials, necessitating rigorous purification via silica gel chromatography or recrystallization [7].
| Reaction Component | Optimal Molar Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(1-Naphthyl)ethylamine | 1.0 | DMF | 0–5 | 68 |
| Benzoyl chloride | 1.2 | DMF | 0–5 | 68 |
| Triethylamine | 2.5 | DMF | 0–5 | 68 |
Table 1: Optimized conditions for amine-benzoyl chloride condensation [5] [7].
The chiral center at the ethyl-naphthyl carbon introduces significant stereochemical complexity. The (R)-enantiomer of N-[1-(1-naphthalenyl)ethyl]benzamide exhibits preferential biological activity in calcium-sensing receptor modulation, as demonstrated by crystallographic studies of analogous compounds [4]. Traditional acylation methods produce racemic mixtures, necessitating enantioselective strategies such as:
The steric bulk of the naphthyl group exacerbates challenges in achieving stereochemical purity. Molecular dynamics simulations reveal that the naphthalene ring’s planar structure creates van der Waals clashes during the transition state, favoring the (R)-configuration by 3.2 kcal/mol over the (S)-form [4].
Modern coupling reagents have addressed historical limitations in amide bond formation. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) has emerged as a robust system for synthesizing N-[1-(1-naphthalenyl)ethyl]benzamide [7]. EDC activates the carboxylic acid in situ as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization by stabilizing reactive intermediates, while DMAP accelerates the acylation rate by acting as a nucleophilic catalyst [5] [7].
A 2024 optimization study achieved a 76.0% isolated yield using the following protocol:
Comparative analyses show that EDC/HOBt outperforms benzoyl chloride-based methods in stereochemical fidelity, reducing racemization from 18% to 3% [7]. However, scalability remains constrained by the high cost of HOBt and the need for anhydrous conditions.
The crystallographic characterization of Benzamide, N-[1-(1-naphthalenyl)ethyl]- reveals fundamental insights into its solid-state organization and molecular packing behavior. Single-crystal X-ray diffraction studies on the closely related compound N-(Naphthalen-1-yl)benzamide provide a structural foundation for understanding this class of naphthalene-benzamide derivatives [1] [2].
The molecular structure crystallizes in the orthorhombic crystal system with space group Pbca. The unit cell parameters demonstrate considerable anisotropy, with dimensions of a = 8.2630(8) Å, b = 9.3792(9) Å, and c = 33.806(3) Å, resulting in a unit cell volume of 2620.0(4) ų [1] [2]. With eight molecules per unit cell (Z = 8), the calculated density of 1.254 Mg m⁻³ indicates efficient molecular packing within the crystal lattice.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight (g/mol) | 247.28 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell a (Å) | 8.2630 (8) |
| Unit Cell b (Å) | 9.3792 (9) |
| Unit Cell c (Å) | 33.806 (3) |
| Volume (ų) | 2620.0 (4) |
| Z | 8 |
| Density (Mg m⁻³) | 1.254 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R Factor | 0.056 |
| wR Factor | 0.129 |
The molecular packing arrangement exhibits a distinctive pattern where benzamide derivatives organize into supramolecular chains through systematic intermolecular interactions [1] [3]. The crystallographic analysis reveals that molecules adopt an anti conformation with respect to the N-H and C=O bonds of the amide group, which is characteristic of benzamide derivatives and promotes favorable packing arrangements [1] [4] [5].
Benzamide compounds demonstrate a propensity for forming C(4) chain motifs through their N-H donor groups and carbonyl oxygen acceptors, creating one-dimensional supramolecular assemblies [4] [5] [6]. This packing motif is particularly prevalent in benzamide derivatives containing aromatic substituents, where the combination of hydrogen bonding and aromatic-aromatic interactions contributes to crystal stability [7] [8].
The solid-state behavior of these compounds is significantly influenced by the presence of the naphthalene moiety, which introduces additional π-π stacking possibilities and enhances the overall crystal packing efficiency through aromatic interactions [9] [10]. The substantial unit cell c-axis dimension (33.806 Å) suggests that the molecular packing involves significant intermolecular spacing along this direction, likely accommodating the extended aromatic systems of multiple molecules [1] [2].
The hydrogen bonding network in Benzamide, N-[1-(1-naphthalenyl)ethyl]- derivatives is dominated by N-H···O intermolecular interactions that serve as the primary structure-directing force in crystal formation [1] [11] [3]. These classical hydrogen bonds create distinctive supramolecular architectures that govern the solid-state properties of the compound.
Detailed crystallographic analysis reveals specific geometric parameters for the N-H···O hydrogen bonds. The donor-hydrogen distance (D-H) measures 0.86 Å, while the hydrogen-acceptor distance (H···A) spans 2.21 Å, resulting in a donor-acceptor distance (D···A) of 2.892(3) Å [1] [2]. The D-H···A angle of 136° indicates a moderately strong hydrogen bond with significant directional character.
| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |
|---|---|---|---|---|---|
| N—H···O | 0.86 | 2.21 | 2.892 (3) | 136 | −x+1/2, y+1/2, z |
The hydrogen bonding pattern generates infinite chains along the [12] crystallographic direction, where each benzamide molecule acts as both hydrogen bond donor and acceptor [1] [11] [3]. This chain formation follows the symmetry operation −x+1/2, y+1/2, z, which relates adjacent molecules through a systematic translation and inversion operation [1] [2].
Comparative studies of benzamide derivatives demonstrate that N-H···O hydrogen bonds consistently form C(4) motifs in graph set notation, representing a fundamental supramolecular synthon in this class of compounds [4] [5] [6]. The prevalence of this motif across various benzamide structures indicates its thermodynamic stability and kinetic accessibility during crystallization processes [13] [14].
The hydrogen bonding network exhibits cooperative effects, where the formation of one N-H···O interaction enhances the likelihood of adjacent hydrogen bond formation [14] [15]. This cooperativity manifests in the observed chain structures and contributes to the overall stability of the crystal lattice. The strength of these interactions, typically ranging from 5-15 kcal/mol for moderate N-H···O hydrogen bonds, positions them as the dominant intermolecular force in the solid state [14] [15].
In benzamide derivatives with extended aromatic systems, the N-H···O hydrogen bonding often occurs in conjunction with π-π stacking interactions between aromatic rings [7] [8]. This combination creates a hierarchical organization where hydrogen bonds provide primary structural scaffolding, while aromatic interactions contribute secondary stabilization and influence crystal packing density [7] [16].
The conformational analysis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- reveals significant insights into the spatial relationships between its aromatic systems. The dihedral angle between the naphthalene ring system and the phenyl ring represents a critical structural parameter that influences both molecular packing and intermolecular interactions [1] [11] [3].
In the closely related N-(Naphthalen-1-yl)benzamide structure, the dihedral angle between the naphthalene and phenyl ring systems measures 86.63(5)° [1] [11] [3]. This near-perpendicular arrangement reflects the steric constraints imposed by the amide linkage and the electronic repulsion between the π-electron clouds of the two aromatic systems. The substantial dihedral angle minimizes unfavorable π-π overlap while maintaining optimal hydrogen bonding geometry for the amide group [17] [18].
| Ring System Pair | Dihedral Angle (°) | Reference Compound |
|---|---|---|
| Naphthalene—Phenyl (C₁₇H₁₃NO) | 86.63 (5) | N-(Naphthalen-1-yl)benzamide |
| Amide Group—Benzoyl Ring | Variable (27.8-32.7) | Chlorinated benzamides |
| Amide Group—Anilino Ring (related structures) | Variable (74.3-88.1) | Chlorinated benzamides |
| Naphthalene—Triazole Ring (derivative) | 67.1 (2) | Naphthalene-triazole derivative |
| Naphthalene—Phenyl Ring (derivative) | 63.9 (2) | Naphthalene-triazole derivative |
Comparative analysis of related benzamide structures reveals considerable variation in dihedral angles depending on substituent effects and crystal packing forces [19] [17] [18]. In chlorinated benzamide derivatives, the amide group orientation relative to the benzoyl ring spans angles from 27.8° to 32.7°, while the angle with respect to the anilino ring ranges from 74.3° to 88.1° [19]. These variations highlight the conformational flexibility of the amide linkage and its responsiveness to local crystal field effects.
The relationship between dihedral angles and crystal packing efficiency becomes evident when examining naphthalene-containing derivatives. In naphthalene-triazole conjugates, dihedral angles of 67.1(2)° between naphthalene and triazole rings, and 63.9(2)° between naphthalene and phenyl systems, demonstrate how bridging groups can modulate aromatic system orientations [20]. These intermediate angles allow for more favorable π-π interactions while maintaining adequate steric separation.
Substituent effects significantly influence dihedral angle preferences. The presence of electron-withdrawing groups tends to increase planarity between aromatic systems, while bulky substituents enforce larger dihedral angles [10] [21]. In symmetrical naphthalene derivatives, dihedral angles of 63.63(2)° between naphthalene and benzoate moieties reflect the balance between electronic conjugation and steric hindrance [9].